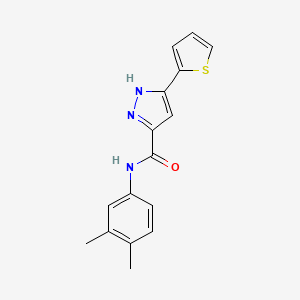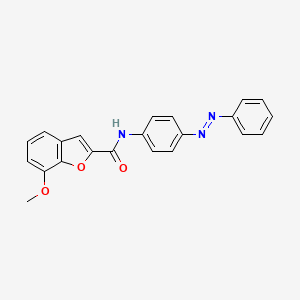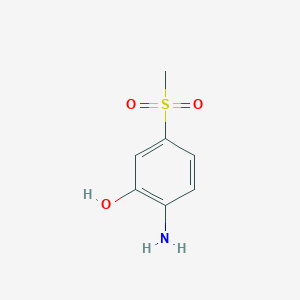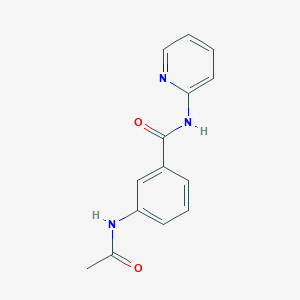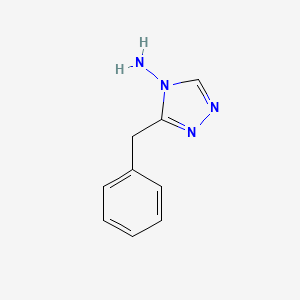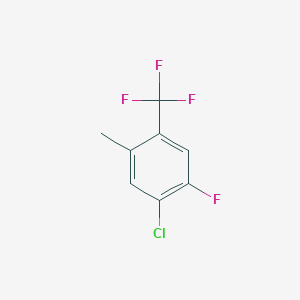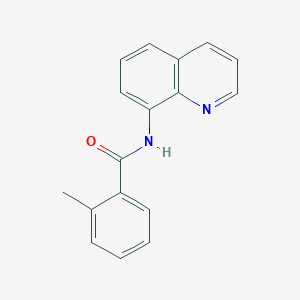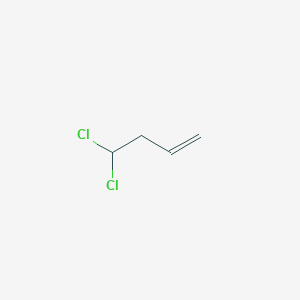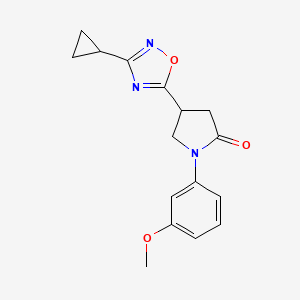
Ethyl 3,4,5-tris(dodecyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4,5-tris(dodecyloxy)benzoate is an organic compound with the molecular formula C45H82O5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by ethyl and dodecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,5-tris(dodecyloxy)benzoate typically involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,4,5-tris(dodecyloxy)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3,4,5-tris(dodecyloxy)benzoic acid.
Reduction: 3,4,5-tris(dodecyloxy)benzyl alcohol.
Substitution: Various alkoxy-substituted benzoates depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4,5-tris(dodecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 3,4,5-tris(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-tris(dodecyloxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3,4,5-Tris(dodecyloxy)benzoic acid: The carboxylic acid derivative of the compound.
Poly(epichlorohydrin) modified with 3,4,5-tris(dodecyloxy)benzoate: A polymeric derivative with modified properties.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its methyl and acid counterparts. Its ability to form stable complexes and its enhanced lipophilicity make it particularly valuable in various applications.
Eigenschaften
Molekularformel |
C45H82O5 |
|---|---|
Molekulargewicht |
703.1 g/mol |
IUPAC-Name |
ethyl 3,4,5-tridodecoxybenzoate |
InChI |
InChI=1S/C45H82O5/c1-5-9-12-15-18-21-24-27-30-33-36-48-42-39-41(45(46)47-8-4)40-43(49-37-34-31-28-25-22-19-16-13-10-6-2)44(42)50-38-35-32-29-26-23-20-17-14-11-7-3/h39-40H,5-38H2,1-4H3 |
InChI-Schlüssel |
NHCSZVUSXSKZCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)


